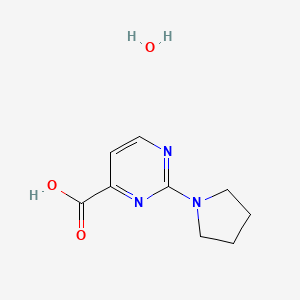

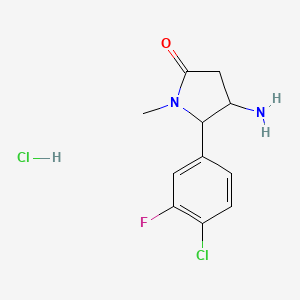

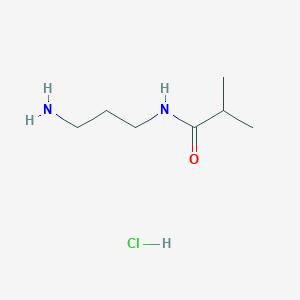

![molecular formula C7H13N3S B1376713 2-[5-(丙-2-基)-1,3,4-噻二唑-2-基]乙胺 CAS No. 1228994-92-0](/img/structure/B1376713.png)

2-[5-(丙-2-基)-1,3,4-噻二唑-2-基]乙胺

描述

“2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine” is a chemical compound with the molecular formula C7H15Cl2N3S. It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound containing a sulfur atom and two nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including “2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine”, often involves the reaction between a thiosemicarbazide and carboxylic acid in a one-pot manner, without the need for toxic additives such as POCl3 or SOCl2 .Molecular Structure Analysis

The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents. Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system .Chemical Reactions Analysis

1,3,4-thiadiazoles have been extensively studied due to their broad types of biological activity. They have shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 244.2. Further physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources.科学研究应用

分子内原子量子理论 (QTAIM) 分析

- 噻二唑衍生物中的非共价相互作用:El-Emam 等人 (2020) 的一项研究分析了金刚烷-1,3,4-噻二唑杂化衍生物,重点关注非共价相互作用的作用。他们使用 QTAIM 表征了这些化合物中的分子内和分子间相互作用,深入了解了噻二唑衍生物的结构和稳定性,这可能与 2-[5-(丙-2-基)-1,3,4-噻二唑-2-基]乙胺 相关 (El-Emam 等人,2020)。

分子动力学和量子化学研究

- 腐蚀抑制:Kaya 等人 (2016) 进行了一项研究,预测了包括类似于所讨论化合物的衍生物在内的各种噻唑和噻二唑衍生物的腐蚀抑制性能。这项研究为理解如何使用此类衍生物来保护诸如铁之类的金属免受腐蚀提供了基础 (Kaya 等人,2016)。

抗增殖和抗菌特性

- 生物活性研究:Gür 等人 (2020) 探索了源自 1,3,4 噻二唑-2-胺的席夫碱的生物活性。他们发现一些衍生物表现出显着的抗增殖和抗菌特性,这可能与了解 2-[5-(丙-2-基)-1,3,4-噻二唑-2-基]乙胺 的应用有关 (Gür 等人,2020)。

合成和结构分析

- 晶体学研究:Dani 等人 (2013) 合成了各种 1,3,4 噻二唑-2-胺衍生物并分析了它们的晶体结构。此类研究对于了解噻二唑化合物的分子几何形状和潜在应用至关重要 (Dani 等人,2013)。

抗病毒活性研究

- COVID-19 主要蛋白酶抑制:Rashdan 等人 (2021) 合成了 1,3,4 噻二唑-1,2,3-三唑杂化物,以研究它们作为 COVID-19 主要蛋白酶抑制剂的潜力。这项研究表明在抗病毒疗法中的可能应用 (Rashdan 等人,2021)。

光谱研究

- 分子聚集分析:Matwijczuk 等人 (2016) 研究了分子聚集对噻二唑衍生物的荧光性质的影响。这些发现可应用于光学材料和传感器的开发 (Matwijczuk 等人,2016)。

抗利什曼病活性

- 噻二唑衍生物作为抗寄生虫剂:Tahghighi 等人 (2012) 合成了具有抗利什曼病活性的噻二唑衍生物。这证明了噻二唑化合物在开发寄生虫感染治疗方法中的潜力 (Tahghighi 等人,2012)。

作用机制

Target of Action

Many compounds containing a 1,3,4-thiadiazole moiety are known to have a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . .

Biochemical Pathways

Many compounds with a 1,3,4-thiadiazole moiety are known to affect a variety of biochemical pathways .

Result of Action

Many similar compounds are known to have a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis .

未来方向

1,3,4-thiadiazole derivatives, including “2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine”, have shown promising biological activities, making them pharmacologically significant scaffolds. Many of these compounds can be considered as lead compounds for drug synthesis . The reactivity of the amine group in the derivatization process suggests that the 2-amino-1,3,4-thiadiazole moiety may be a good scaffold for future pharmacologically active 1,3,4-thiadiazole derivatives .

属性

IUPAC Name |

2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-5(2)7-10-9-6(11-7)3-4-8/h5H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVFAPPTMRCUQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

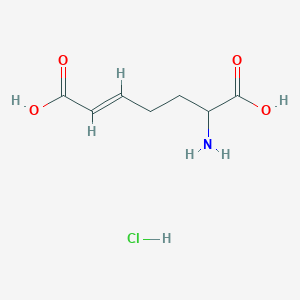

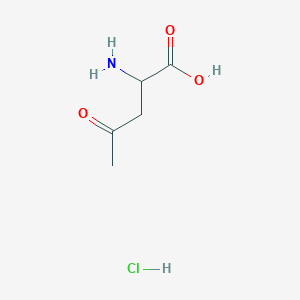

![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)

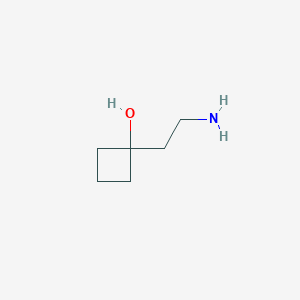

![Bicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride](/img/structure/B1376642.png)

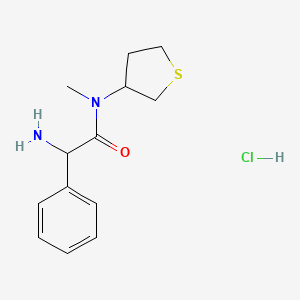

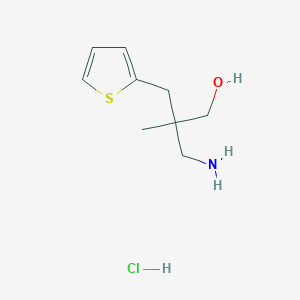

![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)

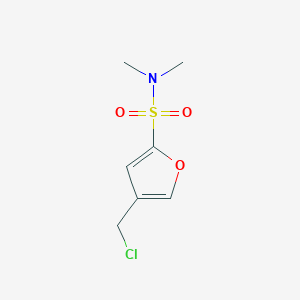

![8-Iodo-6-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1376653.png)